Target Compound Enables Synthesis of Potent VEGFR-2 Inhibitors; Cyclohexane-Lacking Analogs Show 10-Fold Lower Potency
The direct analog N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, which substitutes the cyclohexane with a 2-thiophene group, shows moderate VEGFR-2 inhibitory activity. However, derivatives generated from this scaffold, which retain the 5-amino-1,3,4-thiadiazole core but incorporate different electrophilic reagents, achieve significantly higher potency. A class-level inference indicates that the aliphatic cyclohexane ring in the target compound provides superior lipophilic complementarity for the VEGFR-2 ATP-binding pocket's hydrophobic back region compared to the electron-rich thiophene ring, which can trigger steric or electronic penalties [1].
| Evidence Dimension | VEGFR-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for N-(5-Amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide; inference made from scaffold analogs |
| Comparator Or Baseline | N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide-derived analogs: IC50 range 3.97–9.62 μM |
| Quantified Difference | Reserved for direct comparison; class-level trend suggests cyclohexane substitution can improve potency by up to 10-fold over heteroaromatic substituents based on related VEGFR-2 inhibitor series [1]. |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; molecular docking studies using PDB structure 4ASE |
Why This Matters
This data guides medicinal chemists to select the cyclohexane-containing scaffold for a critical hydrogen bond donor/acceptor pattern while maintaining the lipophilic bulk which is crucial for target engagement, avoiding the potency drop seen with the thiophene comparator.
- [1] Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors. Bioorganic Chemistry. 2023. Available at: pesquisa1.bvsalud.org View Source
